molecular formula C27H38N4S2 B13692875 (Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile

(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile

Cat. No.: B13692875
M. Wt: 482.8 g/mol
InChI Key: SHCYZHSTYMYQOV-UHFFFAOYSA-N
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Description

(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a thiophene ring, and a malononitrile group, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile typically involves multi-step organic reactions The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling through a methylene bridge

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context.

Properties

Molecular Formula

C27H38N4S2

Molecular Weight

482.8 g/mol

IUPAC Name

2-[4-tert-butyl-5-[[5-(dihexylamino)thiophen-2-yl]methylidene]-1,3-thiazol-2-ylidene]propanedinitrile

InChI

InChI=1S/C27H38N4S2/c1-6-8-10-12-16-31(17-13-11-9-7-2)24-15-14-22(32-24)18-23-25(27(3,4)5)30-26(33-23)21(19-28)20-29/h14-15,18H,6-13,16-17H2,1-5H3

InChI Key

SHCYZHSTYMYQOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(S1)C=C2C(=NC(=C(C#N)C#N)S2)C(C)(C)C

Origin of Product

United States

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